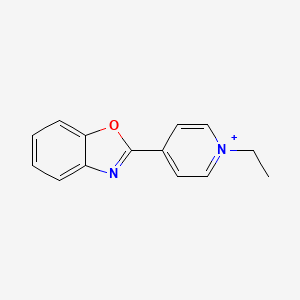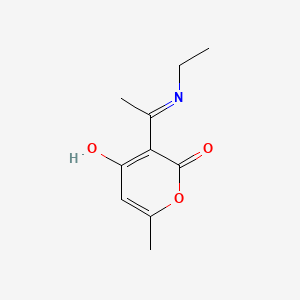
Bertrandite (Be4(OH)2O(SiO3)2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bertrandite is a beryllium sorosilicate hydroxide mineral with the chemical formula Be4(OH)2O(SiO3)2 . It is a colorless to pale yellow orthorhombic mineral with a hardness of 6–7 on the Mohs scale . Bertrandite is commonly found in beryllium-rich pegmatites and is often an alteration product of beryl . It was discovered near Nantes, France in 1883 and named after the French mineralogist, Emile Bertrand .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bertrandite can be synthesized through high-pressure crystal chemistry methods. The compressibilities and high-pressure crystal structures of bertrandite have been determined by X-ray methods at several pressures . The synthetic process involves the use of beryllium and silicon tetrahedra frameworks, which are subjected to high-pressure conditions to form the mineral .
Industrial Production Methods: In industrial settings, bertrandite is primarily obtained as an alteration product of beryl in beryllium-rich pegmatites . The extraction process involves mining the mineral from these pegmatites, followed by purification and processing to obtain pure bertrandite.
Chemical Reactions Analysis
Types of Reactions: Bertrandite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of beryllium and silicon tetrahedra in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving bertrandite include strong acids and bases, which facilitate the breakdown of the mineral’s structure. High-pressure and high-temperature conditions are often employed to enhance the reactivity of bertrandite .
Major Products Formed: The major products formed from the reactions of bertrandite include beryllium oxide and silicon dioxide. These products are obtained through the decomposition of the mineral under specific reaction conditions .
Scientific Research Applications
Bertrandite has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a source of beryllium for various chemical reactions and studies . In biology and medicine, bertrandite is studied for its potential use in medical imaging and diagnostic applications due to its unique properties . In industry, bertrandite is used in the production of beryllium alloys, which are essential in aerospace and defense applications .
Mechanism of Action
The mechanism by which bertrandite exerts its effects involves the interaction of beryllium and silicon tetrahedra with various molecular targets and pathways. The mineral’s structure allows it to interact with other compounds, facilitating chemical reactions and processes . The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bertrandite include phenakite (Be2SiO4) and bromellite (BeO) . These compounds share similar beryllium and silicon tetrahedra frameworks, but differ in their chemical compositions and structures.
Uniqueness of Bertrandite: Bertrandite is unique due to its specific chemical composition and orthorhombic crystal structure. Unlike phenakite and bromellite, bertrandite contains hydroxide groups, which contribute to its distinct properties and reactivity . This uniqueness makes bertrandite valuable in various scientific and industrial applications.
Properties
CAS No. |
12161-82-9 |
|---|---|
Molecular Formula |
BeH2O5Si-2 |
Molecular Weight |
119.11 g/mol |
IUPAC Name |
beryllium;silicate;hydrate |
InChI |
InChI=1S/Be.O4Si.H2O/c;1-5(2,3)4;/h;;1H2/q+2;-4; |
InChI Key |
HPCNEEUSVHJIBK-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].O.[O-][Si]([O-])([O-])[O-] |
solubility |
Soluble in sulfuric acid without pretreatment |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

